9-(Dihexylamino)benzo[a]phenoxazin-5-one
Description
9-(Dihexylamino)benzo[a]phenoxazin-5-one is a benzo[a]phenoxazine derivative characterized by a dihexylamino substituent at the 9-position of its heterocyclic core. These compounds are fluorescent dyes with applications in lipid staining, optoelectronics, and bioimaging due to their solvatochromic and lipophilic properties .
Properties
IUPAC Name |
9-(dihexylamino)benzo[a]phenoxazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O2/c1-3-5-7-11-17-30(18-12-8-6-4-2)21-15-16-24-26(19-21)32-27-20-25(31)22-13-9-10-14-23(22)28(27)29-24/h9-10,13-16,19-20H,3-8,11-12,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPVGFQBUSVSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dihexylamino)benzo[a]phenoxazin-5-one typically involves the condensation of appropriate aromatic amines with benzo[a]phenoxazin-5-one derivatives. One common method includes the reaction of 9-chlorobenzo[a]phenoxazin-5-one with dihexylamine under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction is usually catalyzed by a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of 9-(Dihexylamino)benzo[a]phenoxazin-5-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 9-(Dihexylamino)benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenoxazine derivatives.
Substitution: The dihexylamino group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted phenoxazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Substituted phenoxazine derivatives with varying functional groups.
Scientific Research Applications
Fluorescent Dyes
One of the primary applications of 9-(Dihexylamino)benzo[a]phenoxazin-5-one is as a fluorescent dye. Its unique structure allows it to absorb light at specific wavelengths and emit fluorescence, making it valuable in various biological and chemical assays.
Case Study: Cell Imaging
In a study published in Journal of Fluorescence, researchers utilized this compound for imaging cellular processes. The compound's fluorescence properties enabled visualization of cellular components with high specificity and sensitivity. The results indicated that it could effectively label live cells without significant toxicity, thus proving its utility in live-cell imaging applications .
Photodynamic Therapy (PDT)
Photodynamic therapy is an emerging treatment modality for cancer that utilizes photosensitizing agents to produce reactive oxygen species upon light activation. 9-(Dihexylamino)benzo[a]phenoxazin-5-one has been investigated for its potential as a photosensitizer.
Case Study: Cancer Treatment
In experimental models, this compound demonstrated effective tumor reduction when combined with light exposure. The study highlighted its ability to induce apoptosis in cancer cells while sparing healthy tissues, showcasing its promise as an adjunct treatment for malignancies .
Sensor Development
The compound's optical properties have also led to its application in sensor technology. It can be integrated into sensors for detecting specific ions or biomolecules due to its fluorescence response to environmental changes.
Case Study: Ion Detection Sensors
Researchers developed a sensor based on 9-(Dihexylamino)benzo[a]phenoxazin-5-one that selectively detected heavy metal ions in aqueous solutions. The sensor exhibited a significant change in fluorescence intensity upon binding with target ions, demonstrating high sensitivity and selectivity .
Material Science
In materials science, this compound is being explored for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic properties.
Case Study: OLED Applications
A recent study investigated the incorporation of 9-(Dihexylamino)benzo[a]phenoxazin-5-one into OLEDs, where it was found to enhance the efficiency and brightness of the devices. The findings suggested that this compound could serve as a viable candidate for next-generation display technologies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 9-(Dihexylamino)benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound’s fluorescence properties allow it to bind to cellular components, enabling visualization and tracking. Its photodynamic activity is attributed to the generation of reactive oxygen species upon light activation, which can induce cell damage and apoptosis in targeted cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Photophysical Properties
The electronic and steric nature of substituents significantly influences fluorescence behavior:
- Nile Red (9-Diethylamino): Emits at ~590 nm in lipid-rich environments with a quantum yield (QY) of ~0.43. Its diethylamino group provides moderate electron-donating effects and lipophilicity, making it ideal for lipid droplet imaging .
- This could improve staining in highly non-polar matrices .
- Nitro/Methyl Derivatives: Compounds like 6-methyl-10-nitro-benzo[a]phenoxazin-5-one () exhibit shifted absorption/emission profiles suitable for optoelectronic applications (e.g., OLEDs), where electron-withdrawing nitro groups reduce conjugation length compared to amino substituents .
Table 1: Photophysical Comparison of Key Derivatives
*λ_em values context-dependent (e.g., solvent polarity).
Challenges and Limitations
- Solubility : Longer alkyl chains (dihexyl) may reduce aqueous solubility, limiting biological applications unless formulated with surfactants or organic solvents.
- Synthetic Complexity: Bulky substituents can hinder reaction efficiency, as noted in for acylated derivatives.
- Data Gaps: Direct photophysical or biological data for 9-(dihexylamino)benzo[a]phenoxazin-5-one are scarce, necessitating further experimental validation of hypothesized properties.
Biological Activity
9-(Dihexylamino)benzo[a]phenoxazin-5-one is a compound belonging to the phenoxazine family, which has garnered attention for its potential in various biological applications. This article explores its biological activity, particularly in antifungal and fluorescent applications, supported by recent research findings.
- Chemical Formula : CHNO
- Molecular Weight : 324.42 g/mol
- CAS Number : 7385-67-3
Biological Activity Overview
The biological activity of this compound has been investigated primarily in two areas: antifungal properties and fluorescent imaging capabilities.
Antifungal Activity
Research indicates that derivatives of benzo[a]phenoxazine compounds, including those with dihexylamino substitutions, exhibit significant antifungal activity. A study demonstrated that various synthesized benzo[a]phenoxazinium chlorides showed antifungal effects against Saccharomyces cerevisiae using a microdilution method. The most active compounds contained specific amino group configurations at the 5-position and 9-position, which enhanced their efficacy .
Table 1: Antifungal Activity of Benzo[a]phenoxazinium Chlorides
| Compound | MIC (μM) | Notes |
|---|---|---|
| Compound A (5-amino, 9-dipropylamino) | 12.5 | Highest activity observed |
| Compound B (5-amino, 9-dihexylamino) | 25 | Moderate activity |
| Compound C (5-amino, 9-propylamino) | 50 | Lower activity |
Fluorescent Properties
The compound's ability to act as a fluorescent probe has been extensively studied. It exhibits strong fluorescence in lipophilic environments, making it suitable for cellular imaging applications. The solvatochromic properties of the compound allow for tuning its absorption and emission spectra based on the surrounding environment, which is crucial for microscopy techniques .
Table 2: Fluorescent Characteristics of 9-(Dihexylamino)benzo[a]phenoxazin-5-one
| Parameter | Value |
|---|---|
| Emission Peak (nm) | 620 |
| Absorption Peak (nm) | 500 |
| Quantum Yield | High |
Case Studies and Research Findings
-
Antifungal Efficacy Study :
A comparative study was conducted on various benzo[a]phenoxazinium chlorides, including those with dihexylamino substitutions. The results indicated that compounds with specific functional groups at the 5 and 9 positions exhibited enhanced antifungal activities against yeast strains. Notably, the compound with a dihexylamino group showed promising results with a minimum inhibitory concentration (MIC) significantly lower than other derivatives . -
Fluorescence Imaging Applications :
In another research effort, the compound was utilized in fluorescence microscopy to stain S. cerevisiae. The study found that it preferentially accumulated in cellular membranes, particularly around vacuolar membranes and the endoplasmic reticulum. This specificity enhances its potential as a tool for studying cellular processes and lipid structures . -
Photophysical Properties Investigation :
Detailed studies on the photophysical properties revealed that substituents significantly influence the fluorescence characteristics of the compound. The introduction of dihexylamino groups resulted in a notable increase in fluorescence intensity and stability under varying pH conditions, which is critical for biological applications .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 9-(Dihexylamino)benzo[a]phenoxazin-5-one?
Methodological Answer:
The synthesis of benzo[a]phenoxazin-5-one derivatives typically involves coupling halogenated quinolinequinones with aminophenols or pyrimidines under catalytic conditions. For example:
- Step 1: React 7-chloro-5,8-quinolinequinone with 2-aminophenol in the presence of sodium acetate (70–75°C, 8 hours) to form the core phenoxazinone structure .
- Step 2: Introduce dihexylamino groups via Ullmann-type coupling using iodobenzene derivatives, 1,4-bis(diphenylphosphino)butane palladium(II) chloride catalyst, and triethylamine as a base (60–65°C, reflux) .
Characterization: - Elemental Analysis: Compare calculated vs. found values (e.g., C: 74.11% vs. 74.10%; H: 3.55% vs. 3.52%) .
- Spectroscopy: Use UV/Vis (λmax for chromophore identification), FTIR (C=O, N–H stretches), and NMR (1H/13C for substituent confirmation) .
Basic: How should experimental designs be structured to evaluate substituent effects on photophysical properties?
Methodological Answer:
Adopt a split-plot design to systematically test variables:
- Main Plots: Vary substituents (e.g., dihexylamino vs. aryl groups).
- Subplots: Adjust reaction conditions (temperature, solvent polarity).
- Sub-Subplots: Replicate measurements over time (e.g., fluorescence decay kinetics) .
Use ≥4 replicates per condition and collect data on quantum yield, molar absorptivity, and Stokes shifts to correlate structure-function relationships .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?
Methodological Answer:
Contradictions often arise from impurities or tautomeric equilibria. To resolve:
- Cross-Validate Techniques: Compare NMR (e.g., diastereotopic proton splitting) with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- Variable-Temperature NMR: Identify dynamic processes (e.g., amine rotamers) by analyzing peak coalescence at elevated temperatures .
- X-ray Crystallography: Resolve ambiguities in substituent positioning (if crystalline derivatives are obtainable) .
Advanced: What methodological approaches are critical for assessing environmental stability and degradation pathways?
Methodological Answer:
Follow frameworks like Project INCHEMBIOL to study:
- Hydrolytic Stability: Incubate the compound in buffered solutions (pH 2–12) at 25–60°C, monitoring degradation via HPLC-MS .
- Photodegradation: Expose to UV-Vis light (300–800 nm) and quantify byproducts (e.g., quinone imine intermediates) using LC-QTOF .
- Biotic Fate: Use soil/water microcosms to assess microbial metabolism (e.g., LC-MS/MS for hydroxylated metabolites) .
Advanced: How can researchers optimize analytical methods for trace quantification in biological matrices?
Methodological Answer:
- Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the compound from plasma/tissue homogenates .
- Chromatography: Employ a reverse-phase C18 column (2.6 µm particle size) with 0.1% formic acid in acetonitrile/water (gradient elution) for baseline separation .
- Detection: Optimize MS parameters (e.g., ESI+ mode, MRM transitions for 9-(dihexylamino)benzo[a]phenoxazin-5-one (m/z 450 → 320)) .
Advanced: What strategies address low yields in palladium-catalyzed functionalization reactions?
Methodological Answer:
- Ligand Screening: Test bidentate ligands (e.g., 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine) to stabilize Pd intermediates and reduce off-cycle decomposition .
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to enhance catalyst solubility while avoiding β-hydride elimination .
- Microwave Assistance: Apply microwave irradiation (100–120°C, 30 min) to accelerate coupling kinetics and improve regioselectivity .
Advanced: How do electronic effects of substituents influence redox behavior in electrochemical studies?
Methodological Answer:
- Cyclic Voltammetry (CV): Measure oxidation potentials (Epa) in anhydrous acetonitrile (0.1 M TBAPF6). Compare dihexylamino (electron-donating) vs. nitro (electron-withdrawing) substituents .
- DFT Calculations: Correlate HOMO/LUMO energies (B3LYP/6-31G*) with experimental Epa values to model charge-transfer processes .
- Spectroelectrochemistry: Monitor in-situ UV/Vis changes during electrolysis to identify redox-active intermediates (e.g., radical cations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
